3-Chloro-5-nitrotoluene
Overview
Description
3-Chloro-5-nitrotoluene is a chlorinated nitrotoluene derivative, which is a type of chemical compound that has been studied for various applications, including the synthesis of more complex organic molecules. The presence of both nitro and chloro substituents on the aromatic ring of toluene makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of chlorinated nitrotoluenes can be achieved through various methods. One approach involves the nitration of toluene derivatives followed by chlorination of the nitration product. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a related compound, was achieved by nitrating the corresponding 4-chromanone and then chlorinating the nitration product . Another method includes the reaction of nitro-[11C]methane with certain precursors in the presence of BuLi, leading to the formation of labeled nitrotoluenes . Additionally, the nitration of neat toluene in the presence of molecular oxygen and HZSM-5 zeolite with liquid nitrogen dioxide has been reported to yield mononitrotoluenes with high para-selectivity .
Molecular Structure Analysis
The molecular structure of chloro-nitrotoluenes has been extensively studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were recorded, and the geometry of the most stable conformers was optimized using the B3LYP method with different basis sets . Similarly, the vibrational spectral analysis of 4-chloro-3-nitrotoluene was carried out using Raman and infrared spectroscopy, with structure optimizations and normal coordinate force field calculations based on Hartree Fock and density functional theory methods .
Chemical Reactions Analysis
Chloro-nitrotoluenes can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group is a strong electron-withdrawing group that can facilitate electrophilic substitution reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions. The synthesis of highly functionalized 3-nitrothiophenes from nitroketene dithioacetate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide is an example of a reaction where the chloro group acts as a leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrotoluenes are influenced by the substituents on the aromatic ring. The vibrational frequencies, intensity of vibrational bands, and potential energy distribution of these compounds have been interpreted with the aid of computational methods . The electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties, have also been calculated to understand the effects of substituents on the molecule's behavior . The crystal and molecular structure of related compounds, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined by techniques like x-ray crystallography, which provides insight into the conformation and steric interactions within the molecule .
Scientific Research Applications
Detection and Security Applications
3-Chloro-5-nitrotoluene is significant in security and defense applications. A study by (Roucou et al., 2018) focused on the gas-phase spectroscopies of mononitrotoluenes, which are crucial for defense and civil security. They are used as taggants for TNT detection and in manufacturing industrial compounds like dyestuffs. The study overcame experimental and theoretical challenges, such as the low vapor pressure of meta-nitrotoluene (3-NT), to record rotational spectra and provide a line list for future in-situ detection.
Decomposition and Stability Studies
Understanding the decomposition of nitrotoluenes is critical for safety in industrial processes. Zhu et al. (2017) investigated the thermal decomposition of 2-nitrotoluene using the Advanced Reactive System Screening Tool (ARSST) to understand the mechanisms leading to explosions (Zhu et al., 2017). The study revealed two macroscopic decomposition stages and the influence of additives on these parameters.
Environmental Biodegradation
The microbial degradation of nitrotoluenes, including 3-Chloro-5-nitrotoluene, is an area of environmental interest. Hawari et al. (2000) discussed the biotransformation and biodegradation of nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT). They noted that TNT biotransforms readily under aerobic and anaerobic conditions, producing aminodinitrotoluenes and several other products, leaving the aromatic ring intact (Hawari et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrotoluene | |
CAS RN |
16582-38-0 | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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